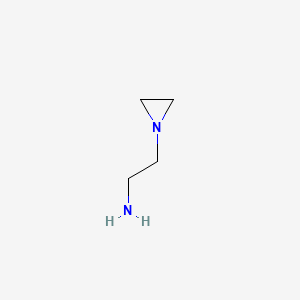

1-Aziridineethanamine

Description

Significance of Aziridine (B145994) Moieties in Organic Synthesis and Medicinal Chemistry

The utility of aziridines as synthetic intermediates is well-established. researchgate.netbenthamdirect.com They serve as precursors to a wide array of organic compounds, including amino acids, alkaloids, and other heterocyclic systems. rsc.orgutoronto.ca In medicinal chemistry, the aziridine ring is a structural motif found in several biologically active compounds, including natural products with anticancer and antibacterial properties like mitomycin C and porfiromycin. wikipedia.orgbas.bgnih.gov The inherent reactivity of the aziridine moiety can be harnessed for the development of targeted therapeutic agents. benthamdirect.combas.bgnih.gov

Historical Perspectives on Aziridine Synthesis and Reactivity

The synthesis of aziridines was first reported in 1888 by Gabriel. jchemlett.com Early methods for aziridine synthesis were often challenging due to the instability of the three-membered ring. researchgate.netbenthamdirect.com One of the classical methods is the Wenker synthesis, which involves the cyclization of amino alcohols. wikipedia.org Another early approach involved the intramolecular cyclization of haloamines. wikipedia.org Over the decades, numerous synthetic routes have been developed, including nitrene addition to alkenes and modifications of the Gabriel synthesis, making these valuable compounds more accessible. researchgate.netbenthamdirect.comwikipedia.org The reactivity of aziridines, particularly their susceptibility to ring-opening reactions, was recognized early on and has been a central theme in their chemical exploration. illinois.edu

Role of Ring Strain in Aziridine Reactivity and Transformations

The bond angles in the aziridine ring are approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. wikipedia.orgjchemlett.com This deviation results in considerable angle and torsional strain, rendering the molecule highly reactive. researchgate.netnih.gov The release of this ring strain (approximately 27 kcal/mol) is a primary driving force for the characteristic ring-opening reactions of aziridines when subjected to nucleophilic attack. acs.orgub.bw This high reactivity allows aziridines to be transformed into a variety of more stable, functionalized amine derivatives. researchgate.netingentaconnect.com The regioselectivity of these ring-opening reactions is a key aspect of their synthetic utility and can be influenced by the substituents on the aziridine ring and the nature of the nucleophile. mdpi.comfrontiersin.org

Overview of 1-Aziridineethanamine as a Specific Aziridine Derivative

This compound, also known by other names such as N-(2-Aminoethyl)aziridine, is a specific derivative of aziridine that features a primary amine group attached to the aziridine nitrogen via an ethyl linker. nih.govscbt.com

Structural Classification within the Aziridine Family

This compound can be classified as an N-substituted aziridine. The substituent is an aminoethyl group, which introduces a second nitrogen atom into the molecule. nih.gov This structural feature, containing both a strained aziridine ring and a flexible aminoethyl side chain, dictates its chemical behavior, allowing it to act as a bifunctional molecule. The presence of the primary amine provides an additional site for chemical modification.

Foundational Research on this compound

Foundational research on this compound has established its basic chemical and physical properties. Its molecular formula is C4H10N2, and it has a molecular weight of approximately 86.14 g/mol . nih.govscbt.com Synthetic methods for preparing this compound are based on general principles of aziridine synthesis. For instance, a method analogous to the Wenker synthesis, starting from a suitably substituted amino alcohol, can be employed. Another approach involves the catalytic vapor-phase dehydration of aminoethanol derivatives. Early studies likely focused on characterizing its reactivity, particularly the ring-opening reactions of the aziridine moiety and the nucleophilic character of the primary amine. More recent research has explored its potential as an inhibitor of enzymes like angiotensin-converting enzyme 2 (ACE2). biosyn.com

Current Research Landscape and Future Directions in Aziridine-Based Studies

The field of aziridine chemistry continues to evolve, with a significant and growing number of publications in recent years. researchgate.net Current research is focused on developing new, more efficient, and stereoselective methods for aziridine synthesis. rsc.orgjchemlett.com There is also a strong emphasis on expanding the synthetic utility of aziridines as building blocks for complex molecules and advanced materials. rsc.orgresearchgate.netontosight.ai

Future research will likely continue to explore the development of novel catalytic systems for aziridination reactions, including the use of earth-abundant metals and sustainable methodologies. rsc.org A deeper understanding of the reactivity of "anomalous" or highly strained aziridines is opening up new avenues for chemical transformations. nih.gov In medicinal chemistry, the design and synthesis of new aziridine-containing compounds as therapeutic agents remains an active area of investigation, with a focus on creating hybrids with other pharmacophores to enhance biological activity. benthamdirect.comnih.gov The unique properties of aziridines ensure their continued importance in both fundamental and applied chemical research. researchgate.net

Structure

3D Structure

Propriétés

IUPAC Name |

2-(aziridin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-1-2-6-3-4-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDGFGPIFBOTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193229 | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-37-0 | |

| Record name | 1-Aziridineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004025370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aziridineethanamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1-(2-aminoethyl)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Research on Reactivity and Chemical Transformations Involving 1 Aziridineethanamine

Cycloaddition Reactions and Heterocycle Formation from Aziridine (B145994) Systems

Aziridine derivatives are highly reactive substrates extensively used in cycloaddition reactions for the synthesis of more complex heterocyclic molecules, many of which are biologically significant. rsc.org The high ring strain energizes these transformations, allowing for the construction of diverse molecular architectures.

Aziridines can function as masked azomethine ylides, which are versatile 1,3-dipoles for cycloaddition reactions. researchgate.netrsc.org The generation of the azomethine ylide involves the cleavage of a carbon-carbon or carbon-nitrogen bond within the aziridine ring, a process that can be induced thermally or photochemically. nih.govmdpi.com The electronic nature of the substituents on the aziridine ring often dictates which bond is cleaved. researchgate.net Once formed, these transient ylides readily participate in [3+2] cycloaddition reactions with a wide range of dipolarophiles, such as alkenes, alkynes, and carbonyl compounds, to produce five-membered nitrogen-containing heterocycles. researchgate.netnih.gov

For instance, the reaction of an azomethine ylide with an alkene or alkyne yields pyrrolidine (B122466) derivatives, while reaction with a carbonyl compound can produce oxazolidines. nih.govmdpi.com This strategy is a powerful method for rapidly increasing molecular complexity and accessing important heterocyclic scaffolds. nih.gov In the context of 1-Aziridineethanamine, the N-aminoethyl group would be retained in the final heterocyclic product, providing a functional handle for further synthetic modifications.

Table 1: Examples of [3+2] Cycloaddition Reactions with Aziridine-Derived Azomethine Ylides

| Aziridine Precursor Type | Dipolarophile | Resulting Heterocycle | Reference |

| N-Aryl-2,3-dimethoxycarbonylaziridine | Benzaldehyde | Oxazolidine | mdpi.com |

| 1,3-Diphenyl-2,2-methoxycarbonylaziridine | Aldehydes, Ketenes | Oxazolidines, Pyrrolidone | nih.gov |

| Donor-Acceptor Aziridines | 2-(2-isocyanoethyl)indoles | 2H-1,4-oxazines (via [5+1] cycloaddition) | rsc.org |

| N-Benzhydryl-protected aziridine | Aromatic Aldehydes | Oxazolidines | mdpi.com |

This table presents generalized examples from the literature to illustrate the principle of cycloaddition reactions involving the aziridine ring.

Ring-size manipulation is a powerful strategy to convert readily available cyclic compounds into larger, often more difficult to synthesize, ring systems. rsc.org The strain energy of the aziridine ring provides a thermodynamic driving force for ring expansion reactions. These transformations allow for the conversion of the three-membered ring into larger heterocycles such as dehydropiperidines, thiazolidines, and azetidines. springernature.comdntb.gov.uaacs.org

Several strategies have been developed to achieve this:

Reaction with Carbenes: Intermolecular reactions between bicyclic aziridines and rhodium-supported vinyl carbenes can produce highly substituted dehydropiperidines. springernature.com This process is believed to proceed through an aziridinium (B1262131) ylide intermediate, which then undergoes a rearrangement to expand the ring. rsc.orgspringernature.com

Nucleophilic Ring-Opening and Recyclization: The reaction of N-tosylaziridines with potassium thiocyanate (B1210189) in a silica-water medium leads to a ring-expansion product, a thiazolidine (B150603) derivative. acs.org

Stereospecific Rearrangements: Chiral vinyl aziridines can undergo stereospecific ring expansion in the presence of copper catalysts to yield chiral 3-pyrroline (B95000) products, demonstrating a method for transferring stereochemical information from the starting material to the product. nih.gov

These methods highlight the versatility of the aziridine ring as a precursor to a wide array of larger, stereochemically complex N-heterocycles. springernature.com

Polymerization of Aziridines and Derivatives

The polymerization of aziridines is a significant route to polyamines, particularly polyethyleneimine (PEI) and its derivatives, which have numerous applications in fields like gene transfection and CO2 capture. acs.orgrsc.orgresearchgate.net The polymerization chemistry of aziridines is markedly different from their oxygen analogs, oxiranes (epoxides), due to the different electronegativity and nucleophilicity of the nitrogen atom. researchgate.netutwente.nl

The primary route for aziridine polymerization is through ring-opening polymerization (ROP). The specific mechanism, either anionic or cationic, is largely determined by the substituent on the aziridine nitrogen. researchgate.net Unsubstituted aziridines exclusively undergo cationic ring-opening polymerization (CROP), while anionic ring-opening polymerization (AROP) requires the nitrogen to be "activated" by an electron-withdrawing group. acs.orgresearchgate.net

Anionic ring-opening polymerization of aziridines is challenging because the aziridine anion is a poor leaving group. This pathway is generally not viable for unsubstituted (N-H) or N-alkyl substituted aziridines. researchgate.net However, AROP becomes possible when a potent electron-withdrawing group, such as a sulfonyl group (e.g., tosyl), is attached to the nitrogen atom. acs.orgresearchgate.net This activation enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack by an anionic initiator. researchgate.netnih.gov

The AROP of N-sulfonyl aziridines is often a living polymerization, which allows for the synthesis of linear polymers with controlled molecular weights and low dispersity. acs.org The resulting poly(N-sulfonylaziridine) can then be deprotected under harsh conditions to yield linear polyethyleneimine (lPEI). acs.org For this compound, direct AROP is unlikely because the N-aminoethyl group is not a sufficiently activating electron-withdrawing group. Moreover, the acidic proton of the terminal primary amine could be deprotonated by the strong bases used as initiators, terminating the polymerization.

Cationic ring-opening polymerization is the predominant mechanism for unsubstituted and N-alkyl-substituted aziridines. researchgate.net The polymerization is typically initiated by protic acids or Lewis acids, which protonate or coordinate to the nitrogen atom, forming a reactive aziridinium cation. Another monomer molecule then acts as a nucleophile, attacking one of the ring carbons to open the ring and propagate the chain. utwente.nl

A defining characteristic of the CROP of aziridines is the formation of hyperbranched polymers. acs.orgresearchgate.net This occurs because the secondary amine groups within the growing polymer backbone remain nucleophilic and can attack other activated monomers or polymer chains, leading to branching. This results in a polymer structure containing primary, secondary, and tertiary amines. utwente.nl Given its N-alkyl-like substituent, this compound is expected to undergo CROP. The presence of both the aziridine nitrogen and the terminal primary amine group provides multiple nucleophilic sites, which would likely result in a highly complex, branched, and cross-linked polymer architecture.

Table 2: Comparison of Anionic vs. Cationic Ring-Opening Polymerization of Aziridines

| Feature | Anionic Ring-Opening Polymerization (AROP) | Cationic Ring-Opening Polymerization (CROP) |

| Monomer Requirement | N-atom must be activated by a strong electron-withdrawing group (e.g., sulfonyl). | Works with unsubstituted (N-H) and N-alkyl substituted aziridines. |

| Mechanism | Nucleophilic attack on ring carbon by an anionic initiator. | Nucleophilic attack by monomer on an activated (protonated) aziridinium ion. |

| Polymer Structure | Linear | Hyperbranched |

| Control | Often living, allowing good control over molecular weight and dispersity. | Poor control over molecular weight and dispersity due to chain transfer reactions. |

| Relevance to this compound | Unlikely due to lack of N-activation and presence of an acidic N-H proton. | The expected pathway, likely leading to a complex, branched structure. |

Synthesis of Poly(aziridine)s and Polyethylenimine (PEI)

The synthesis of poly(aziridine)s and its prominent derivative, polyethylenimine (PEI), represents a significant area of polymer chemistry, largely due to PEI's wide-ranging applications in fields like gene therapy and CO2 capture. acs.orgwikipedia.org The polymerization of aziridine monomers, such as this compound, is distinct from that of other cyclic monomers like ethylene (B1197577) oxide. While ethylene oxide undergoes anionic polymerization to yield linear poly(ethylene oxide), aziridines typically polymerize via cationic ring-opening polymerization (CROP) to produce hyperbranched PEI (bPEI). acs.orgacs.org

The acid-catalyzed ring-opening polymerization of aziridine is a common method for synthesizing branched PEI (bPEI). chemicalbook.comnist.govatamanchemicals.comataman-chemicals.com This process results in a polymer architecture containing primary, secondary, and tertiary amine groups in an approximate 1:2:1 ratio. chemicalbook.com The degree of branching in the final polymer can be controlled by adjusting the reaction conditions. wikipedia.orgatamanchemicals.com

The architecture of polyethylenimine, whether linear or branched, significantly influences its physical and chemical properties and, consequently, its applications.

Branched Polyethylenimine (bPEI): The synthesis of bPEI is most commonly achieved through the cationic ring-opening polymerization of aziridine. wikipedia.orgnist.govresearchgate.net This process is initiated by protonating the aziridine nitrogen under acidic conditions. researchgate.net The resulting aziridinium ion is then susceptible to nucleophilic attack by another aziridine monomer, leading to propagation. researchgate.net Branching occurs through intramolecular and intermolecular nucleophilic attacks involving the secondary and tertiary amines along the growing polymer chain. researchgate.netresearchgate.net The result is a highly branched, amorphous polymer that exists as a liquid at various molecular weights. wikipedia.org

Linear Polyethylenimine (lPEI): Achieving a linear PEI architecture requires alternative synthetic strategies to avoid the branching inherent in the CROP of unsubstituted aziridine. One established method is the CROP of N-substituted aziridines, followed by the removal of the N-substituent. acs.org Another prevalent route involves the polymerization of 2-substituted-2-oxazolines to form poly(2-oxazoline)s, which are then hydrolyzed to yield linear PEI. acs.orgwikipedia.orgchemicalbook.com This latter method offers some control over molecular weight and polydispersity, though challenges such as side reactions during polymerization and incomplete hydrolysis can arise. acs.org A more recent approach focuses on the anionic ring-opening polymerization (AROP) of N-sulfonyl aziridines, which can produce linear poly(N-sulfonylaziridine)s that are precursors to lPEI. acs.orgacs.org Linear PEI is a semi-crystalline solid at room temperature and is soluble in hot water and certain organic solvents. wikipedia.org

| Polymer Architecture | Synthesis Method | Key Structural Features |

| Branched PEI (bPEI) | Cationic Ring-Opening Polymerization (CROP) of aziridine | Contains primary, secondary, and tertiary amines; amorphous structure. wikipedia.orgchemicalbook.com |

| Linear PEI (lPEI) | Hydrolysis of poly(2-oxazolines); AROP of N-sulfonyl aziridines | Contains only secondary amines in the backbone and primary amines at the terminals; semi-crystalline structure. acs.orgwikipedia.orgchemicalbook.com |

Controlled living polymerization techniques offer precise control over polymer molecular weight, architecture, and functionality. In the context of aziridine polymerization, achieving a living process has been a significant research focus, particularly for producing well-defined linear PEI.

The anionic ring-opening polymerization (AROP) of N-activated aziridines, such as N-sulfonyl aziridines, has emerged as a successful strategy for living polymerization. acs.orgacs.orgrsc.org The electron-withdrawing N-sulfonyl group activates the aziridine ring, making it susceptible to nucleophilic attack by an anionic initiator. rsc.orgresearchgate.net The propagation proceeds via an azaanionic chain end, which attacks subsequent monomer units. rsc.org

This living AROP method allows for the synthesis of poly(N-sulfonylaziridine)s with targeted molecular weights and narrow molecular weight distributions, with dispersity values typically below 1.1. acs.orgacs.org The living nature of this polymerization is further demonstrated by the successful synthesis of block copolymers through the sequential addition of different N-sulfonyl aziridine monomers. acs.orgacs.org Key to overcoming the poor solubility of poly(N-sulfonylaziridine) homopolymers has been the random copolymerization of two different sulfonyl aziridines, which significantly improves solubility and allows for proper characterization and processing. acs.orgacs.org Real-time ¹H NMR spectroscopy has been utilized to monitor the monomer consumption and determine the propagation rate constants under various conditions, including changes in temperature, solvent, initiator, and counter-ion. rsc.orgresearchgate.net

| Polymerization Technique | Monomer Type | Key Advantages |

| Anionic Ring-Opening Polymerization (AROP) | N-sulfonyl aziridines | Living polymerization, controlled molecular weight, low polydispersity (<1.1), ability to form block copolymers. acs.orgacs.org |

Functionalization of Polymers via Aziridine Ring-Opening

The incorporation of aziridine moieties into polymer structures provides a versatile platform for post-polymerization functionalization. rsc.orgrsc.org The strained three-membered ring of aziridine can be readily opened by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the polymer backbone. researchgate.net This "clickable" nature of aziridine chemistry enables the modification of polymer properties without altering the main chain. rsc.org

One approach involves the copolymerization of an aziridine-containing monomer, such as an aziridine-terminated methacrylate (B99206), with other monomers like methyl methacrylate using radical polymerization. rsc.org The resulting copolymer possesses pendant aziridine groups that remain intact during polymerization and are available for subsequent reactions. rsc.org The ring-opening of these aziridine moieties can be facilitated by a Lewis acid, such as boron trifluoride diethyl etherate, which activates the aziridine ring towards nucleophilic attack by alcohols or other nucleophiles. rsc.orgrsc.org This strategy allows for the extension of the polymer's side-chain length and the introduction of new functionalities. rsc.orgrsc.org

Step-Growth Polymerization of Aziridines

Step-growth polymerization offers an alternative to chain-growth methods for synthesizing polymers from aziridine-based monomers. A notable example is the reaction of bis(aziridine)s with elemental sulfur. researchgate.netnih.govkaust.edu.sa While the bulk radical polymerization of bis(aziridine) with molten sulfur leads to cross-linked, brittle polymers, a controlled step-growth polymerization can be achieved in the presence of an organobase. researchgate.netnih.govkaust.edu.sa

In this organobase-mediated process, oligosulfide anions are formed, which then act as nucleophiles, attacking the aziridine rings. researchgate.netnih.gov This ring-opening reaction leads to the formation of linear polymers containing sulfonamide or amide functionalities and oligosulfide linkages. researchgate.netnih.gov This method provides a pathway to linear polysulfides with dynamic S-S bonds, which can be leveraged for applications such as recyclable adhesives. researchgate.netnih.govkaust.edu.sa

Furthermore, a catalyst-free step-growth polymerization has been developed for the synthesis of optically active poly(sulfonamide amine)s and poly(sulfonamide dithiocarbamate)s. rsc.org This method involves the reaction of chiral bis(2-substituted N-sulfonyl aziridine)s with diamines or in-situ generated bis(dialkyldithiocarbamate)s. rsc.org By carefully selecting the solvents, the homopolymerization of aziridines can be suppressed, preventing branching or cross-linking. rsc.org

Synthesis of Sulfur-Containing Polymers

Aziridine chemistry has been instrumental in developing novel methods for synthesizing sulfur-containing polymers, which are valued for their unique optical and mechanical properties. rsc.orgwiley-vch.degoogle.com An aziridine-based polymerization strategy has been developed to create polyureas with tunable sulfur incorporation. rsc.orgrsc.org This process begins with the reaction of an aziridine with an isocyanate, followed by a ring-opening reaction with an inorganic sulfur source. rsc.orgrsc.org

When elemental sulfur is used in the presence of an organobase, oligosulfide anions are formed, which then nucleophilically attack the aziridine ring, resulting in oligosulfide-functionalized polyureas. rsc.org Alternatively, using sodium sulfide (B99878) as the sulfur source leads to the formation of poly(thioether urea)s through a similar ring-opening mechanism. rsc.org This approach allows for the synthesis of a variety of sulfur-containing polyureas, including cross-linked versions with excellent mechanical properties and reprocessability due to the dynamic nature of the oligosulfide bonds. rsc.org

Another innovative method involves the step-growth polymerization of bis(aziridines) with elemental sulfur, facilitated by an organobase, to produce linear polysulfides. researchgate.netnih.govkaust.edu.sa This reaction pathway avoids the formation of brittle, cross-linked polymers that result from bulk radical polymerization. researchgate.netnih.gov The resulting polymers feature repeating units with sulfonamide or amide groups and oligosulfide bonds. researchgate.netnih.gov

| Polymer Type | Monomers/Reagents | Key Features of Synthesis |

| Oligosulfide-functionalized polyureas | Aziridine, isocyanate, elemental sulfur, organobase | Tunable sulfur incorporation, dynamic oligosulfide bonds. rsc.org |

| Poly(thioether urea)s | Aziridine, isocyanate, sodium sulfide | Formation of thioether linkages. rsc.org |

| Linear Polysulfides | Bis(aziridine), elemental sulfur, organobase | Step-growth polymerization, avoids cross-linking. researchgate.netnih.gov |

Catalysis Mediated by Aziridine-Derived Ligands

Chiral aziridines have been widely explored as valuable building blocks and reagents in asymmetric synthesis. mdpi.com Their utility extends to the development of chiral ligands for transition metal-catalyzed reactions. mdpi.commdpi.com Bidentate ligands incorporating an aziridine ring and another heteroatom, such as sulfur (N,S-ligands), have shown promise in promoting enantioselectivity in various carbon-carbon bond-forming reactions. mdpi.com

A series of bidentate N,S-ligands based on aziridines with a para-substituted phenyl sulfide group have been synthesized and evaluated in palladium-catalyzed allylic alkylation (Tsuji-Trost reaction) and the addition of organozinc reagents to aldehydes. mdpi.com The electronic properties of the substituent on the phenyl sulfide group were found to influence the enantioselectivity of the catalyzed reactions, with an electron-withdrawing nitro group leading to high enantiomeric ratios in the addition of diethylzinc (B1219324) and phenylethynylzinc to benzaldehyde. mdpi.com

Furthermore, chiral catalysts derived from vaulted binaphthol (VANOL) and vaulted biphenanthrol (VAPOL) ligands in combination with triphenyl borate (B1201080) have been effective in the asymmetric aziridination of imines with ethyl diazoacetate. msu.eduacs.org These catalyst systems produce cis-3-substituted aziridine-2-carboxylates with high diastereoselectivity and enantioselectivity. msu.eduacs.org The resulting optically pure aziridines are versatile intermediates that can undergo various transformations, such as ring-expansion to oxazolidinones or reductive ring-opening to β-amino esters. acs.org

Applications in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Aziridine-containing molecules have emerged as a versatile class of ligands and catalysts in a multitude of asymmetric reactions. msu.edu The strained aziridine ring and the presence of a nitrogen atom that can coordinate to a metal center are key features that contribute to their catalytic efficacy. msu.edumdpi.com Chiral aziridine derivatives, including those with phosphine (B1218219) moieties, have been successfully employed as organocatalysts in reactions such as the asymmetric intramolecular Rauhut–Currier reaction, achieving high enantiomeric excess. mdpi.com

The general utility of chiral aziridines in asymmetric synthesis is well-documented, with applications ranging from additions of organozinc reagents to carbonyl compounds to direct asymmetric aldol (B89426) condensations. msu.edu These applications often rely on the synthesis of more complex chiral aziridine structures which act as ligands for various metals. msu.edu The design of such ligands is a sophisticated process, often involving the introduction of various functional groups to the aziridine scaffold to fine-tune the steric and electronic properties of the resulting catalyst. nih.gov

While the broader class of chiral aziridines has seen significant success, specific, well-documented applications of this compound itself as a primary chiral ligand or catalyst in asymmetric synthesis are not extensively reported in the reviewed scientific literature. The potential for its use exists, likely through derivatization to create more complex chiral environments, but detailed research findings focusing solely on the catalytic applications of the parent this compound are limited. Further research in this area could unveil novel catalytic systems based on this readily accessible chiral building block.

Metal Complexation with Aziridine Derivatives

The coordination chemistry of aziridine derivatives is a field of active research, with this compound (also known as N-(2-aminoethyl)aziridine) serving as a notable bidentate ligand. Its ability to form stable complexes with transition metals has been demonstrated, particularly with palladium(II) and copper(II) ions.

In a notable study, the reaction of trans-[Cl2Pd(HNC2H4)2] with an excess of aziridine in the presence of AgOTf led to the formation of an ionic chelate complex, trans-(C2H4NC2H4NH2-N,N′)2Pd2. This complex features a new bidentate ligand, N-(2-aminoethyl)aziridine, which is formed through an unexpected "aziridine dimerization" process involving insertion and ring-opening of two aziridine units. msu.edujchemlett.com

Similarly, the reaction of CuCl2 with aziridine also results in the in situ formation of the N-(2-aminoethyl)aziridine ligand via dimerization, leading to the tris-chelated ionic complex [Cu(C2H4NC2H4NH2-N,N′)3]Cl2. msu.edujchemlett.com These findings highlight the role of the metal ion in promoting the formation of the this compound ligand, which then coordinates to the metal center.

The structural characterization of these complexes provides insight into the coordination behavior of this compound. In the palladium(II) complex, the metal center is surrounded by four nitrogen atoms in a square planar geometry. The five-membered chelate rings formed by the ligand adopt a twist configuration. msu.edu

Below is a data table summarizing the key metal complexes formed with this compound.

| Metal Ion | Complex Formula | Method of Ligand Formation |

| Palladium(II) | trans-(C2H4NC2H4NH2-N,N′)2Pd2 | Metal-induced "aziridine dimerization" |

| Copper(II) | [Cu(C2H4NC2H4NH2-N,N′)3]Cl2 | Metal-induced "aziridine dimerization" |

These studies demonstrate that this compound is a competent bidentate ligand, capable of forming stable chelate complexes with transition metals. The in situ formation of the ligand under reaction conditions is a particularly interesting aspect of its coordination chemistry.

Investigations into Biological and Pharmacological Activities of 1 Aziridineethanamine

1-Aziridineethanamine as an Angiotensin-Converting Enzyme 2 (ACE2) Inhibitor

This compound, also known as N-(2-Aminoethyl)-1-aziridineethanamine, has been identified as an experimental inhibitor of Angiotensin-Converting Enzyme 2 (ACE2). [cite: 4] ACE2 is a vital enzyme in the renin-angiotensin system and also serves as the primary receptor for the spike protein of coronaviruses, including SARS-CoV and SARS-CoV-2, facilitating viral entry into host cells. [cite: 9, 26] The investigation into this compound's inhibitory effects on ACE2 has been primarily in the context of its potential to treat cardiovascular diseases and to act as an antiviral agent against Severe Acute Respiratory Syndrome (SARS). [cite: 4] Its potential as a therapeutic agent stems from its ability to modulate the interaction between the viral spike protein and the ACE2 receptor. [cite: 4, 7]

The proposed mechanism of action for this compound involves direct binding to the ACE2 enzyme. This interaction is believed to induce a conformational change in the structure of ACE2. [cite: 4] Such a structural shift would alter the arrangement of the specific amino acid residues on the ACE2 receptor that the SARS-CoV S-glycoprotein recognizes and binds to. [cite: 4] By modifying the binding site, this compound could effectively prevent the attachment of the virus, thereby inhibiting a crucial first step in the infection process. [cite: 4] ACE2 normally functions to convert angiotensin II to angiotensin (1-7), playing a role in regulating blood pressure; inhibitors like this compound are explored for their potential to modulate this system. [cite: 9, 28, 29]

A critical step in coronavirus infection is the fusion of the viral envelope with the host cell membrane, a process mediated by the virus's spike (S) protein after it binds to the ACE2 receptor. [cite: 5, 21] Research has demonstrated that this compound can block this spike protein-mediated membrane fusion. [cite: 7] By inhibiting the activity of ACE2, the compound prevents the necessary interaction between the virus and the host cell, thus hindering viral entry. [cite: 7] The ability of the SARS-CoV-2 spike protein to mediate membrane fusion has been shown to be a key factor in its infectivity. [cite: 5, 14] Therefore, inhibitors targeting this fusion process are a significant area of antiviral research. [cite: 20] this compound was found to inhibit SARS-CoV S protein-mediated membrane fusion at micromolar concentrations. [cite: 7]

Computational methods such as molecular docking and molecular dynamics simulations are instrumental in understanding the interactions between small molecules and biological targets. [cite: 22, 24] this compound was first identified as a potential ACE2 inhibitor in 2004 through a molecular docking approach. [cite: 9] These computational studies model the binding of a ligand (this compound) to a receptor (ACE2) to predict binding affinity and conformation. [cite: 22, 23, 25] Such simulations help to elucidate how the compound interacts with key residues within the ACE2 active site or at the interface where the SARS-CoV-2 spike protein binds. [cite: 19] While specific molecular dynamics simulation data for this compound is not detailed in the provided results, this technique is widely used to assess the stability of ligand-protein complexes over time, confirming the viability of interactions predicted by docking studies. [cite: 19, 23]

In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target, such as ACE2. [cite: 10, 18] This method was employed to first identify this compound as a potential ACE2 inhibitor. [cite: 9] The process typically involves molecular docking of thousands or even millions of compounds against the 3D structure of the target protein. [cite: 13, 17] Compounds are then ranked based on their predicted binding affinity, and the top candidates are selected for further experimental testing. [cite: 18, 27] This approach accelerates the drug discovery process by narrowing down the number of compounds that need to be synthesized and tested in the laboratory. [cite: 17]

Broader Biological Applications of Aziridine-Containing Compounds

The aziridine (B145994) ring is a three-membered heterocycle containing a nitrogen atom. [cite: 2] Due to significant ring strain, aziridines are highly reactive and serve as versatile building blocks in organic synthesis for creating more complex nitrogen-containing molecules like amino acids and other biologically active compounds. [cite: 2, 11, 12] Over 130 biologically active compounds containing the aziridine moiety have been identified, demonstrating a wide range of pharmacological activities. [cite: 1, 15] These activities include antimicrobial, antibacterial, and antitumor effects, highlighting the importance of aziridine alkaloids as a source for drug discovery. [cite: 1, 16]

Aziridine-containing compounds have been a subject of interest in anticancer research for several decades. [cite: 6] Many natural and synthetic aziridines have demonstrated significant cytotoxic activities against various cancer cell lines. [cite: 3, 16] The antitumor effect of some aziridine derivatives is attributed to their ability to act as alkylating agents, binding to DNA and inducing interstrand crosslinks, which inhibits DNA replication and can lead to cell cycle arrest and apoptosis (programmed cell death). [cite: 2, 6]

Well-known anticancer drugs like Mitomycin C and Thiotepa contain the aziridine functional group, and their cytotoxicity is linked to the reactivity of this ring. [cite: 3] Research has explored a variety of aziridine derivatives for their anticancer potential.

Table 1: Examples of Aziridine-Containing Compounds in Anticancer Research

| Compound/Class | Cancer Cell Line(s) | Observed Effect | IC50 / LD50 Values | Source |

| Aziridine Phosphine (B1218219) Oxide (Compound 5) | HeLa, Ishikawa | Inhibition of cell viability, cell cycle arrest in S phase, apoptosis | 6.4 µM (HeLa), 4.6 µM (Ishikawa) | [cite: 2] |

| Aziridine Phosphine Oxide (Compound 7) | HeLa, Ishikawa | Inhibition of cell viability, cell cycle arrest in S phase, apoptosis | 7.1 µM (HeLa), 10.5 µM (Ishikawa) | [cite: 2] |

| Aziridinyl Indolin-2-one (Compound VIc) | Colon Cancer Panel | Inhibition of cell growth | 1.40 µM | [cite: 8] |

| bis-Aziridinylnaphthoquinone (Compound 1c) | Hep2 | Cytotoxicity, DNA alkylation, G2-M cell cycle arrest, apoptosis | 5.23 µM | [cite: 6] |

For instance, certain aziridine phosphine oxides have shown potent anticancer activity, with IC50 values comparable to the established drug cisplatin. [cite: 2] Similarly, a novel bis-aziridinylnaphthoquinone derivative displayed significant cytotoxicity against human carcinoma cells by inducing cell cycle arrest and apoptosis. [cite: 6] The development of molecular hybrids incorporating aziridine with other scaffolds like indolin-2-one has also yielded compounds with potent inhibitory activity against cancer cell lines. [cite: 8]

Antibacterial and Antimicrobial Activity

The strained aziridine ring is a key pharmacophore that imparts significant antibacterial and antimicrobial properties to its derivatives. Research has demonstrated that compounds incorporating the aziridine moiety exhibit a spectrum of activity against various bacterial pathogens, with a notable efficacy against Gram-positive bacteria.

A number of synthetic aziridine derivatives have been reported as potent antibacterial and antifungal agents [cite: 10]. For instance, complexes of 2-aminoethylaziridine with copper(II) and palladium(II) have demonstrated significant antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis [cite: 13]. The biological activity of these compounds is attributed to the presence of the aziridine ring [cite: 13].

Natural products containing the aziridine moiety have also shown considerable antibacterial activity. For example, Mitomycin A and C are effective against Gram-positive bacteria and Klebsiella pneumoniae [cite: 13]. Azicemicin A and B, other aziridine derivatives, have demonstrated strong antibacterial activity against Mycobacterium smegmatis, Escherichia coli NIHJ, Corynebacterium bovis, and Micrococcus luteus [cite: 13].

The mechanism of action of many aziridine-containing compounds is linked to their ability to act as alkylating agents, which can lead to interactions with crucial cellular components like DNA [cite: 13].

| Aziridine Derivative | Target Microorganism(s) | Observed Activity |

|---|---|---|

| 2-Aminoethylaziridine complexes (Cu(II), Pd(II)) | S. aureus, S. epidermidis, E. faecalis | Significant antimicrobial properties |

| Mitomycin A and C | Gram-positive bacteria, K. pneumoniae | Antimicrobial activity |

| Azicemicin A and B | M. smegmatis, E. coli NIHJ, C. bovis, M. luteus | Strong antibacterial activity |

Antiviral Applications Beyond Coronaviruses

The reactivity of the aziridine ring also extends to antiviral applications against a range of viruses, excluding coronaviruses. The electrophilic nature of the aziridine ring makes it a candidate for targeting viral components.

One notable example is Miraziridine A, a pentapeptide containing an aziridine-2,3-dicarboxylate moiety, which has been identified as a cysteine protease inhibitor. This is significant because proteases are crucial enzymes in the life cycle of many viruses, including HIV. By inhibiting these proteases, such compounds can disrupt viral replication. For instance, HIV-1 protease is an aspartyl protease that is a key target for many antiretroviral drugs [cite: 2].

Furthermore, acylated phosphinate aziridines have demonstrated antiviral properties, particularly against the encephalitis virus [cite: 2]. The development of aziridine-containing virucidal ferromagnetic nanoparticles represents another innovative approach. These nanoparticles, functionalized with aziridine moieties, are capable of binding to and inactivating a variety of viruses, including herpes simplex virus (HSP-1), infectious pancreatic necrosis virus, and viral hemorrhagic septicaemia virus [cite: 2].

| Aziridine Derivative/Application | Target Virus/Mechanism | Potential Application |

|---|---|---|

| Miraziridine A | Cysteine protease inhibitor (potential against HIV) | Antiretroviral therapy |

| Acylated phosphinate aziridines | Encephalitis virus | Antiviral agent |

| Aziridine-functionalized ferromagnetic nanoparticles | Bacteriophage MS2, Herpes simplex virus HSP-1, Infectious pancreatic necrosis virus, Viral hemorrhagic septicaemia virus | Virus removal and inactivation |

Other Pharmacological Potentials (e.g., Analgesic, Cardiovascular, Antiallergic)

While the antibacterial and antiviral activities of aziridine derivatives are relatively well-documented, research into other pharmacological potentials such as analgesic, cardiovascular, and antiallergic activities specifically for this compound and its direct derivatives is limited in the available scientific literature.

However, the broader class of nitrogen-containing heterocyclic compounds, to which aziridines belong, is known to exhibit a wide range of biological activities [cite: 1, 2, 3]. Many nitrogen-containing heterocycles form the core structures of numerous pharmaceuticals with diverse therapeutic applications, including analgesic and antiallergic effects [cite: 1, 3]. For example, various imidazole (B134444) and benzimidazole (B57391) derivatives are known for their antihistaminic properties [cite: 1]. The lack of specific studies on this compound in these areas suggests a potential avenue for future research to explore the full therapeutic scope of this compound and its derivatives.

Research on Biomaterials and Bioconjugation with Aziridine Derivatives

The high reactivity of the aziridine ring makes it a valuable functional group in the fields of biomaterials and bioconjugation. This reactivity allows for the facile modification of polymers and biomolecules under mild conditions.

Aziridines are key building blocks for the synthesis of polyamines, such as polyethylenimine (PEI), through ring-opening polymerization [cite: 7]. PEI and its derivatives are widely used as biomaterials for applications like gene delivery, owing to their ability to condense nucleic acids and facilitate their entry into cells. The polymerization of aziridine monomers can be controlled to produce polymers with varying architectures, such as linear or branched, which in turn influences their properties and applications [cite: 7].

In the realm of bioconjugation, the ring-opening reaction of aziridines provides a powerful tool for linking molecules. Aziridine-functionalized materials can be used to create polymeric scaffolds with tailorable properties. For instance, aziridine-containing polydimethylsiloxanes (PDMS) can be chemoselectively and regioselectively modified through the ring-opening of the aziridine, allowing for the introduction of various functionalities [cite: 16, 17]. This "clickable" nature of the aziridine moiety is advantageous for creating advanced biomaterials.

Furthermore, aziridination reactions have been developed for the orthogonal labeling of peptides and proteins. This technique allows for the specific attachment of tags or other molecules to biomolecules without interfering with their native functional groups, which is crucial for studying their function and for diagnostic applications [cite: 1].

| Application Area | Specific Use of Aziridine Derivatives | Key Advantage |

|---|---|---|

| Biomaterials | Synthesis of polyamines (e.g., Polyethylenimine) for gene delivery | Tunable polymer architecture and functionality |

| Biomaterials | Creation of tailorable polymeric scaffolds (e.g., aziridine-functionalized PDMS) | "Clickable" moiety for post-modification |

| Bioconjugation | Orthogonal labeling of peptides and proteins | High specificity and mild reaction conditions |

Analytical and Spectroscopic Characterization Methodologies in 1 Aziridineethanamine Research

Chromatographic and Separation Techniques

Chromatography is essential for assessing the purity of 1-Aziridineethanamine and for separating it from reactants, byproducts, or other impurities. nih.govjournalagent.com Various chromatographic methods can be applied.

Gas Chromatography (GC): Due to its volatility, this compound can potentially be analyzed by GC. A polar capillary column would be suitable for separating this polar amine. GC coupled with a mass spectrometer (GC-MS) provides both separation and identification capabilities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. researchgate.net For this compound, hydrophilic interaction liquid chromatography (HILIC) could be an effective separation mode, as it is well-suited for highly polar compounds. nih.gov A study on the parent compound, aziridine (B145994), demonstrated a rapid HILIC-MS method for its sensitive determination without the need for derivatization. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor reaction progress and assess purity. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (a mixture of polar and non-polar solvents) would be chosen to achieve separation. Visualization can be achieved using a stain that reacts with amines, such as ninhydrin.

Chiral chromatography, using either GC or HPLC with a chiral stationary phase, would be necessary to separate enantiomers if a chiral synthesis of this compound were performed. researchgate.netmdpi.com

Computational Chemistry and Molecular Modeling in this compound Research

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of aziridine-containing compounds, offering profound insights into their electronic structure, reactivity, and dynamic behavior. These theoretical approaches complement experimental findings, providing a molecular-level understanding that can guide the synthesis of new derivatives and predict their properties. For this compound, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are pivotal in elucidating its characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and related molecules, DFT calculations provide valuable data on molecular geometry, electronic properties, and reactivity.

Research on the polymerization of aziridine in an acid medium, which involves the formation of N-mono(1-amino-ethyl) aziridine, a structurally similar compound to this compound, has utilized DFT to propose a reaction mechanism. scihub.org These studies, often employing the B3LYP functional with a basis set like Lanl2DZ, help in understanding the intricate steps of polymerization, including initiation, propagation, and termination. scihub.org

Key parameters derived from DFT calculations for aziridine derivatives include:

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For the aziridine ring, the bond angles are typically around 60°, indicative of significant ring strain. nih.gov

Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting a molecule's reactivity. The nitrogen atom's lone pair in the aziridine ring significantly influences the HOMO, making it a nucleophilic center.

Reaction Mechanisms: DFT is instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies. For instance, in the acid-catalyzed polymerization of aziridine, DFT calculations have elucidated the protonation of the aziridine nitrogen, followed by nucleophilic attack of another aziridine molecule, leading to ring-opening and polymer chain growth. scihub.orgresearchgate.net

| Calculated Property | Significance for this compound | Typical DFT Functional/Basis Set |

|---|---|---|

| Optimized Geometry | Provides accurate bond lengths and angles, confirming the strained nature of the aziridine ring. | B3LYP/6-31G(d,p) |

| HOMO-LUMO Energies | Indicates electronic stability and reactivity. A smaller energy gap suggests higher reactivity. | B3LYP/Lanl2DZ scihub.org |

| Mulliken Atomic Charges | Reveals the distribution of charge within the molecule, identifying electrophilic and nucleophilic sites. | B3LYP/6-31G(d,p) |

| Vibrational Frequencies | Predicts the infrared spectrum, which can be compared with experimental data for structural validation. | B3LYP/6-31G(d,p) |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the existence of force field parameters for related molecules like "n-(2-aminoethyl)-1-aziridineethanamine" in databases such as the Automated Topology Builder (ATB) suggests that such simulations are feasible and likely have been performed in various research contexts. uq.edu.auuq.edu.au

MD simulations can provide critical insights into:

Conformational Analysis: this compound possesses conformational flexibility due to the ethylamine (B1201723) side chain. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them.

Solvation Effects: The behavior of this compound in different solvents can be studied by performing MD simulations in a solvent box. This can reveal information about solute-solvent interactions, such as hydrogen bonding, and their effect on the molecule's conformation and dynamics.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other or with biological macromolecules. For instance, simulations could be used to investigate the binding of this compound to a protein target, providing details about the binding mode and affinity.

The general workflow for an MD simulation of a molecule like this compound would involve:

System Setup: Defining the initial coordinates of the molecule, placing it in a simulation box, and adding solvent molecules.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to bring it to a stable state.

Production Run: Running the simulation for a desired length of time to collect trajectory data.

Analysis: Analyzing the trajectory to calculate various properties of interest, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions.

| Simulation Aspect | Application to this compound | Common Force Fields |

|---|---|---|

| Conformational Sampling | Identifies low-energy conformations of the flexible ethylamine side chain. | GROMOS, AMBER, CHARMM |

| Solvation Free Energy | Calculates the energy change when moving the molecule from a vacuum to a solvent, indicating its solubility. | Generalized Amber Force Field (GAFF) |

| Interaction with Biomolecules | Simulates the binding process to receptors or enzymes, aiding in drug design. | OPLS/AA |

| Diffusion Coefficient | Measures the rate of movement of the molecule in a solvent, relevant to its transport properties. | AMBER, CHARMM |

Safety, Handling, and Environmental Considerations in Academic Research

Safe Laboratory Practices for Aziridine (B145994) Compounds

Due to the reactivity and toxicity of the aziridine ring, all work involving these compounds must be conducted with rigorous safety measures. wikipedia.orgbu.edu This includes the use of engineering controls, appropriate personal protective equipment (PPE), and adherence to established standard operating procedures.

Engineering Controls: The primary engineering control for handling aziridine compounds is a certified chemical fume hood. bu.edukent.edu These containment devices protect researchers from inhaling hazardous vapors by maintaining a negative pressure relative to the laboratory and exhausting fumes safely outside. k-state.edugatech.edu All manipulations of 1-Aziridineethanamine, including transfers, reaction setups, and workups, should be performed at least six inches inside the fume hood sash to ensure effective containment. k-state.edu General laboratory ventilation should also ensure that the lab is negatively pressured relative to adjacent public spaces, preventing the escape of airborne contaminants. k-state.edugasdetection.com

Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. realsafety.orggerpac.eu The selection of PPE should be based on a thorough hazard assessment of the specific procedures being performed.

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. However, a respirator program must be in place for emergencies or when engineering controls are not sufficient. coleparmer.comsigmaaldrich.com | Protects against inhalation of toxic vapors, which can cause severe respiratory tract irritation. provista.comepa.gov |

Standard Operating Procedures (SOPs): Researchers must adhere to specific SOPs when working with aziridines. This includes designating a specific area within a fume hood for this work. bu.edu Containers of aziridine compounds should be kept tightly closed and stored in a cool, dry, well-ventilated area, segregated from incompatible materials like acids and oxidizing agents. sigmaaldrich.comnih.gov After handling, researchers must wash their hands thoroughly, and all contaminated surfaces must be decontaminated. bu.educoleparmer.com

Waste Management and Disposal Protocols

Proper management of waste generated from research involving this compound is crucial to ensure the safety of laboratory personnel and prevent environmental contamination. All aziridine-containing waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines. bu.edumerckmillipore.com

Waste Segregation and Collection: Chemical waste containing aziridines must be collected in designated, properly labeled, and sealed containers. merckmillipore.com This waste should not be mixed with other waste streams. merckmillipore.com Solid waste, such as contaminated gloves, absorbent paper, and pipette tips, must be collected in a separate, sealed, and clearly labeled container. noaa.gov

Spill Management: In the event of a spill, immediate and appropriate action is required to contain the material and decontaminate the area. Procedures vary based on the size of the spill.

Interactive Data Table: Aziridine Spill Response Protocols

| Spill Size | Containment & Cleanup Procedure | Decontamination |

|---|---|---|

| Small Spill (<1 L) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, goggles, lab coat). cuny.edu 3. Cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite. jk-sci.comtriple-s.com 4. Working from the outside in, carefully collect the absorbent material using spark-proof tools. jk-sci.compitt.edu 5. Place all contaminated materials into a labeled, sealable hazardous waste container. noaa.gov | 1. Wash the affected area with soap and water. noaa.govpitt.edu 2. Conduct a final wipe-down of the surface. 3. Properly dispose of all cleaning materials as hazardous waste. |

| Large Spill (>1 L) | 1. Evacuate the laboratory immediately and alert others. bu.educuny.edu 2. If safe to do so, close the fume hood sash and laboratory doors to contain vapors. 3. Contact the institution's Environmental Health & Safety (EHS) department or emergency response team immediately. bu.edu 4. Do not attempt to clean up a large spill without specialized training and equipment. | Decontamination should be performed by a trained emergency response team. |

Chemical Inactivation: For dilute aqueous solutions (typically 5% or less), chemical deactivation may be an option prior to disposal, though this must be done as part of a carefully controlled experimental protocol. One documented method for destroying sodium azide, a related hazardous compound, involves a reaction with nitrous acid, which could potentially be adapted for other azides under expert guidance. unm.edu However, any such procedure must be thoroughly vetted and approved by institutional safety officers, and the resulting solution must be neutralized before being collected as hazardous waste. unm.edu

Environmental Impact Research in Aziridine Chemistry

Ecotoxicity and Regulatory Scrutiny: Regulatory bodies like the European Chemicals Agency (ECHA) have highlighted aziridine-containing substances as a group of concern. useforesight.io Research focuses on identifying whether these compounds meet the criteria for being Persistent, Mobile, and Toxic (PMT). useforesight.io Aziridine itself is classified as hazardous to the aquatic environment. wikipedia.org The toxicity of aziridine derivatives can vary based on their specific structure, but the inherent reactivity of the aziridine moiety is a key factor in their potential biological effects. nih.gov

Biodegradation Research: There is limited specific research on the biodegradation of this compound. However, studies on other nitrogen-containing heterocyclic compounds, such as pyridines, provide a model for how aziridines might be broken down in the environment. Research has shown that various bacteria, fungi, and enzymes can degrade pyridine (B92270) derivatives under both aerobic and anaerobic conditions. researchgate.net The degradation pathways often involve initial hydroxylation followed by ring cleavage. semanticscholar.org The rate and success of biodegradation are highly dependent on the specific substituents on the heterocyclic ring. researchgate.net Future research will likely focus on identifying microbial strains and enzymatic pathways capable of metabolizing the aziridine ring, thereby clarifying the environmental persistence and fate of compounds like this compound.

Interactive Data Table: Summary of Environmental Research Areas for Aziridine Compounds

| Research Area | Focus | Key Findings & Research Gaps |

|---|---|---|

| Persistence & Mobility | Assessing the stability of aziridine compounds in soil and water and their potential to move through environmental compartments. | Concerns have been raised about aziridines being potentially persistent and mobile, but specific data for many derivatives are lacking. useforesight.io |

| Ecotoxicity | Determining the acute and chronic toxicity to aquatic organisms (e.g., algae, invertebrates, fish). | Aziridine is known to be toxic to aquatic life. wikipedia.org The toxicity of derivatives like this compound requires specific investigation. |

| Biodegradation | Identifying microorganisms and metabolic pathways that can break down the aziridine ring. | While pathways for other N-heterocycles are known researchgate.netsemanticscholar.org, specific pathways for aziridines are a significant research gap. |

| Transformation Products | Characterizing the substances formed when aziridines react or degrade in the environment. | Due to their high reactivity, aziridines are expected to form various transformation products whose own toxicity and persistence need to be evaluated. |

Q & A

Q. What are the established synthetic routes for 1-Aziridineethanamine, and how can purity and structural integrity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound (C₄H₁₀N₂) typically involves nucleophilic substitution reactions, such as the reaction of aziridine derivatives with ethylenediamine precursors. To ensure purity, gas chromatography (GC) or high-performance liquid chromatography (HPLC) should be employed for quantitative analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS). For reproducibility, experimental protocols must detail stoichiometry, reaction conditions (temperature, solvent), and purification steps (e.g., distillation or recrystallization) .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from related amines?

- Methodological Answer : ¹H NMR of this compound shows distinct signals for aziridine protons (δ 1.5–2.0 ppm, triplet) and amine protons (δ 2.7–3.1 ppm, broad singlet). Infrared (IR) spectroscopy reveals N-H stretching vibrations at ~3300 cm⁻¹ and C-N stretches at ~1200 cm⁻¹. Mass spectrometry (EI-MS) typically displays a molecular ion peak at m/z 86.1 (M⁺). Cross-referencing with databases like ChemSpider (ID 88176) ensures accurate identification .

Q. What role does this compound play as a nucleophile in organic synthesis, and how can its reactivity be optimized?

- Methodological Answer : As a bifunctional nucleophile, this compound participates in ring-opening reactions with electrophiles (e.g., epoxides, alkyl halides) to form heterocycles or branched amines. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) at controlled pH (7–9). Kinetic studies using stopped-flow techniques can monitor reaction rates, while computational models (DFT) predict regioselectivity .

Advanced Research Questions

Q. What methodologies are employed to investigate this compound’s inhibitory effects on angiotensin-converting enzyme 2 (ACE2)?

- Methodological Answer : In silico molecular docking (e.g., AutoDock Vina) screens this compound against ACE2’s catalytic domain (PDB ID 1R4L). Enzymatic assays (fluorometric or colorimetric) quantify inhibition kinetics (Kᵢ values). For in vitro validation, SARS-CoV-2 pseudovirus assays measure its ability to block spike protein-mediated cell fusion. Dose-response curves and Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Q. What computational strategies are effective for analyzing this compound’s interaction with biomolecular targets?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability over time, while quantum mechanics/molecular mechanics (QM/MM) hybrid methods elucidate electronic interactions. Pharmacophore mapping identifies critical functional groups (aziridine ring, amine tail) for target engagement. Machine learning models (e.g., Random Forest) predict off-target effects using toxicity databases like PubChem .

Guidelines for Methodological Rigor

- Experimental Design : Follow PRISMA guidelines for systematic reviews to address heterogeneity .

- Data Reporting : Include raw data in appendices and processed data in the main text to ensure reproducibility .

- Ethical Compliance : For in vivo studies, adhere to protocols for human/animal subject research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.